4-ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
“4-ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a benzenesulfonamide group, which is a common functional group in many pharmaceutical drugs .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and a benzenesulfonamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The benzenesulfonamide group is a common functional group in many pharmaceutical drugs .Scientific Research Applications
Prevention of Cerebral Vasospasm : A study by Zuccarello et al. (1996) investigated the effectiveness of endothelin receptor antagonists, including compounds similar to 4-ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, in preventing subarachnoid hemorrhage-induced delayed cerebral vasospasm. The results supported the potential use of these compounds as specific treatments for vasospasm resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).
Pharmacokinetics and Bioavailability : Research by Stearns et al. (2002) on the pharmacokinetics and oral bioavailability of thiazole benzenesulfonamide beta 3-adrenergic receptor agonists, including analogs of this compound, found that systemic clearance and oral bioavailability varied across species. This study provided insights into the absorption, excretion, and hepatic extraction of these compounds (Stearns et al., 2002).
Anti-Breast Cancer Activity : Kumar et al. (2021) synthesized and evaluated a novel compound for its anti-breast cancer activity. The compound demonstrated better anticancer activity against MCF7 cells compared to the standard drug, indicating its potential as an anti-breast cancer agent (Kumar et al., 2021).
Conformation and Assembly of Arylsulfonamide Compounds : A study by de Castro et al. (2013) examined the structures of two arylsulfonamide compounds, highlighting the effect of an additional methylene group on their conformation and assembly. This research contributes to understanding the molecular structures and interactions of these compounds (de Castro et al., 2013).
Synthesis and Antimicrobial Activity : El-Gaby et al. (2018) explored the synthesis and antimicrobial activity of 4-hydroxynaphthalen-1-yl diazenyl benzenesulfonamides, offering insights into their potential use in antimicrobial applications (El-Gaby et al., 2018).
Antiproliferative Agents : Motavallizadeh et al. (2014) prepared several N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents, investigating their efficacy against various tumor cell lines (Motavallizadeh et al., 2014).
Antimicrotubule Agents Targeting the Colchicine-Binding Site : A study by Gagné-Boulet et al. (2021) evaluated new families of phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and sulfonamides as antimicrotubule agents, showing their effectiveness in blocking cancer cell proliferation (Gagné-Boulet et al., 2021).
Inhibitors of Kynurenine 3-Hydroxylase : Röver et al. (1997) synthesized and characterized N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, identifying high-affinity inhibitors with potential for investigating the kynurenine pathway in neuronal injury (Röver et al., 1997).
Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The structure-activity relationship (sar) investigation of similar compounds showed that different substituents can lead to different levels of biological activity .
Action Environment
The spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, suggesting that the compound’s action may be influenced by its molecular environment .
Properties
IUPAC Name |
4-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-2-24-16-9-11-17(12-10-16)25(22,23)19-14-5-7-15(8-6-14)20-13-3-4-18(20)21/h5-12,19H,2-4,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYKOFKKFITOBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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